molecular formula F2Mg B1210625 Afluon CAS No. 7783-40-6

Afluon

Cat. No. B1210625
CAS RN: 7783-40-6
M. Wt: 62.302 g/mol
InChI Key: ORUIBWPALBXDOA-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Afluon and its analogs, such as aflatoxins, has been thoroughly explored. For example, Trost and Toste (2003) detailed the enantioselective total synthesis of aflatoxin B1 and B2a, highlighting a palladium-catalyzed process that emphasizes the complexity and precision required in synthesizing such compounds (Trost & Toste, 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding Afluon's chemical behavior. Studies like those conducted by Finze et al. (2002) provide detailed insights into the molecular and solid-state structures of compounds related to Afluon, such as tris(trifluoromethyl)borane carbonyl, showcasing the importance of structural analysis in comprehending chemical reactivity and properties (Finze et al., 2002).

Chemical Reactions and Properties

Afluon's chemical reactions and properties are diverse, reflecting its complex molecular structure. Research by Finze et al. (2005) on the synthesis and properties of cyano- and isocyanotris(trifluoromethyl)borates, for instance, sheds light on the chemical versatility and reactive nature of fluorinated compounds, which are closely related to Afluon's chemical class (Finze et al., 2005).

Physical Properties Analysis

The physical properties of Afluon, including its phase behavior, solubility, and thermal stability, are essential for its handling and application in various chemical processes. Curtarolo et al. (2012) discussed a materials properties repository that includes data on electronic structure and magnetic properties, potentially relevant for understanding Afluon's physical characteristics (Curtarolo et al., 2012).

Chemical Properties Analysis

The exploration of Afluon's chemical properties, such as reactivity, stability under different conditions, and interaction with various substrates, is critical. Works like those by Bhatnagar, Ehrlich, and Cleveland (2003) on the regulation of aflatoxin biosynthesis provide insights into the enzymatic and molecular pathways that could influence Afluon's chemical behavior (Bhatnagar, Ehrlich, & Cleveland, 2003).

Scientific Research Applications

Plant Genetic Research

AFLP is a valuable technique in plant genetics, enabling the analysis of multiple polymorphic sites without prior knowledge of genome structure. It's especially useful in species where molecular probes are unavailable. The technique was applied to identify fragments linked to the Y2 locus in carrots, which controls carotene accumulation, a significant dietary nutrient (Bradeen & Simon, 1998).

Educational Assessment

The integration of Assessment for Learning (AfL) in scientific approaches shows a positive effect on students’ conceptual understanding. In a study involving high school students, those taught using AfL combined with a tryout application exhibited higher conceptual understanding compared to those using traditional methods (Elisa, Kusairi, Sulur, & Suryadi, 2019).

Molecular Ecology and Evolution

AFLP has broad applications in molecular ecology and evolution, particularly in studies involving plants, bacteria, and fungi. It's useful for population genetic structure analysis, phylogenetic reconstructions, and identifying markers for genes governing adaptations (Bensch & Åkesson, 2005).

Fish Population Research

AFLP technology has been implemented in genetic resource studies, population identification, and rehabilitation capacity research in fish populations. It's anticipated to be useful in research areas like fish migration and ecology (Yongzhen, 2009).

Taxon Discrimination in Wildlife

AFLP can effectively discriminate species and is applicable in biodiversity assessment and ecological research. For example, it has been used in studies on Caribbean Anolis lizards, proving effective in species-level taxon discrimination (Ogden & Thorpe, 2002).

Biomarker Development in Public Health

In epidemiological studies, AFLP biomarkers have been developed for aflatoxins, carcinogenic compounds found in foods. These biomarkers are crucial for identifying disease risks and developing preventative interventions (Groopman & Kensler, 2005).

Genetic Diversity and Evolution Studies

AFLP is instrumental in assessing genetic diversity, identifying population structures, detecting hybrid individuals, and associating markers with phenotypes. It provides a robust approach for handling genetic data in a variety of organisms (Bonin, Ehrich, & Manel, 2007).

Mechanism of Action

Target of Action

Afluon, also known as azelastine, is primarily a selective antagonist of histamine H1-receptors . These receptors are found on nerve endings, smooth muscle cells, and glandular cells . The major metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity .

Mode of Action

Azelastine works by blocking the actions of histamine, a chemical mediator involved in allergic reactions . When an allergen enters the body of a sensitized individual, it triggers the release of histamine from mast cells. Histamine then binds to H1-receptors, leading to typical allergic symptoms such as itching, sneezing, and congestion . By antagonizing these receptors, azelastine prevents histamine from exerting its effects, thereby alleviating allergy symptoms .

Biochemical Pathways

The primary biochemical pathway involved in the action of azelastine is the histamine pathway. Histamine is a key mediator in the inflammatory response, and its effects are mediated through its binding to H1-receptors. By blocking these receptors, azelastine inhibits the histamine pathway, reducing inflammation and allergic symptoms .

Pharmacokinetics

The systemic bioavailability of azelastine is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This suggests that azelastine is well-absorbed and rapidly reaches therapeutic concentrations in the body.

Result of Action

Azelastine provides rapid relief from histamine-mediated allergy symptoms. Its onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . Intranasal formulations have a relatively long-duration of action, with peak effects observed 4-6 hours after the initial dose and efficacy maintained over the entirety of the standard 12-hour dosing interval .

Action Environment

The action of azelastine can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for azelastine. Additionally, factors such as temperature and humidity may affect the absorption and efficacy of azelastine, although specific studies on this topic are lacking. It’s also important to note that azelastine is well-tolerated in both adults and children with allergic rhinitis .

properties

IUPAC Name

magnesium;difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2FH.Mg/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORUIBWPALBXDOA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F2Mg
Record name magnesium fluoride
Source Wikipedia
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Molecular Weight

62.302 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Colorless solid with mild violet fluorescence; [Merck Index] White solid that fluoresces under electric light; [Hawley] Off-white odorless chunks; [MSDSonline]
Record name Magnesium fluoride (MgF2)
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Record name Magnesium fluoride
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Product Name

Magnesium fluoride

CAS RN

7783-40-6
Record name Magnesium fluoride
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Record name Magnesium fluoride
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Record name Magnesium fluoride (MgF2)
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Synthesis routes and methods

Procedure details

phosphate and fluoride or chloride ions and buffered with ammonia or an amine to a pH of about 5 to 11, applying a direct current to the bath, and pulsing the direct current, whereby on the surface of the magnesium or its alloy there is formed magnesium ammonium phosphate and magnesium fluoride or magnesium chloride.
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Q & A

Q1: What is the mechanism of action of Azelastine Hydrochloride in treating allergic rhinitis?

A1: Azelastine Hydrochloride is a potent topical antihistamine with additional properties contributing to its efficacy in treating allergic rhinitis.

  • H1-receptor antagonist: Azelastine primarily acts by blocking histamine binding to H1 receptors [, ]. This inhibits the cascade of inflammatory responses triggered by histamine release from mast cells upon exposure to allergens, such as sneezing, itching, and rhinorrhea.
  • Mast cell stabilization: Azelastine also exhibits mast cell-stabilizing properties, further reducing the release of histamine and other inflammatory mediators [, ].
  • Anti-inflammatory effects: Beyond histamine blockade, Azelastine has been shown to reduce the concentration of other inflammatory mediators like leukotrienes, kinins, and platelet-activating factor, both in vitro and in vivo []. This contributes to a broader anti-inflammatory effect in the nasal mucosa.

Q2: What is the evidence for the efficacy of Azelastine Hydrochloride nasal spray in treating allergic rhinitis?

A2: Clinical studies have demonstrated the efficacy and safety of Azelastine Hydrochloride nasal spray in treating both seasonal and perennial allergic rhinitis in adults and children [, ].

  • Symptom relief: Studies show significant reductions in all cardinal symptoms of allergic rhinitis, including sneezing, nasal itching, congestion, rhinorrhea, and ocular symptoms like itching and tearing [, ].
  • Rapid onset of action: One of the key advantages of Azelastine nasal spray is its rapid onset of action, providing relief within minutes of administration [, ].
  • Efficacy compared to other treatments: Azelastine has shown comparable or superior efficacy to other intranasal corticosteroids, with a faster onset of action and a favorable safety profile [].

Q3: Besides its pharmaceutical applications, is Azelastine Hydrochloride used in other scientific research areas?

A3: While the provided research focuses on Azelastine Hydrochloride's role in treating allergic rhinitis, its chemical properties are also relevant to other research areas:

  • Fluohydric acid reclamation: Interestingly, one study [] describes a method for reclaiming Fluohydric acid from industrial wastewater using a process involving Azelastine Hydrochloride (referred to as "Afluon (Asta)" in the paper). This highlights the compound's potential application beyond its pharmaceutical use.

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